molecular formula C12H15NO3 B1330779 Ethyl 2-(3,4-dimethylanilino)-2-oxoacetate CAS No. 24451-17-0

Ethyl 2-(3,4-dimethylanilino)-2-oxoacetate

Cat. No.: B1330779
CAS No.: 24451-17-0
M. Wt: 221.25 g/mol
InChI Key: WGQGYKSFMHBSCC-UHFFFAOYSA-N
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Description

Ethyl 2-(3,4-dimethylanilino)-2-oxoacetate is an organic compound with the molecular formula C12H15NO3 It is a derivative of aniline, featuring an ethyl ester group and a dimethylanilino moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(3,4-dimethylanilino)-2-oxoacetate typically involves the reaction of 3,4-dimethylaniline with ethyl oxalyl chloride. The reaction proceeds under basic conditions, often using a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

3,4-Dimethylaniline+Ethyl oxalyl chlorideEthyl 2-(3,4-dimethylanilino)-2-oxoacetate+HCl\text{3,4-Dimethylaniline} + \text{Ethyl oxalyl chloride} \rightarrow \text{this compound} + \text{HCl} 3,4-Dimethylaniline+Ethyl oxalyl chloride→Ethyl 2-(3,4-dimethylanilino)-2-oxoacetate+HCl

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity, often involving precise control of temperature and reaction time.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide. These reactions can lead to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles such as amines or alcohols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.

    Substitution: Various nucleophiles (amines, alcohols), often in the presence of a catalyst or under reflux conditions.

Major Products Formed:

    Oxidation: Quinones, oxidized aniline derivatives.

    Reduction: Amine derivatives.

    Substitution: Substituted esters or amides.

Scientific Research Applications

Ethyl 2-(3,4-dimethylanilino)-2-oxoacetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

    Biology: The compound can be used in the study of enzyme interactions and as a substrate in biochemical assays.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 2-(3,4-dimethylanilino)-2-oxoacetate involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with target molecules, leading to the formation of stable complexes. The pathways involved often include nucleophilic addition or substitution reactions, where the compound reacts with electrophilic centers in the target molecules.

Comparison with Similar Compounds

    3,4-Dimethylaniline: A precursor in the synthesis of Ethyl 2-(3,4-dimethylanilino)-2-oxoacetate, used in the production of dyes and pigments.

    Ethyl 2-(3,4-dimethoxyphenyl)-2-oxoacetate: Similar structure but with methoxy groups instead of methyl groups, used in organic synthesis.

    Ethyl 2-(3,4-dichloroanilino)-2-oxoacetate: Contains chloro groups, used in the synthesis of pharmaceuticals and agrochemicals.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of methyl groups on the aniline ring influences its reactivity and makes it suitable for specific applications in organic synthesis and medicinal chemistry.

Properties

IUPAC Name

ethyl 2-(3,4-dimethylanilino)-2-oxoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c1-4-16-12(15)11(14)13-10-6-5-8(2)9(3)7-10/h5-7H,4H2,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGQGYKSFMHBSCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)NC1=CC(=C(C=C1)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50327153
Record name ethyl 2-(3,4-dimethylanilino)-2-oxoacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50327153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24451-17-0
Record name ethyl 2-(3,4-dimethylanilino)-2-oxoacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50327153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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